FT-1101
Description
FT-1101 is a structurally distinct, orally bioavailable pan-BET bromodomain inhibitor that binds to acetylated lysine residues on BRD2, BRD3, BRD4, and BRDT with equipotent inhibition (Kd ≤ 20 nM) . Preclinical studies demonstrated potent anti-proliferative activity in leukemia, lymphoma, and myeloma cell lines (e.g., IC50 = 40 nM in MV-4-11 AML cells) and significant tumor growth inhibition (TGI) in xenograft models, including regression in MV-4-11 and THP-1 AML models . Its mechanism involves downregulating MYC expression and disrupting BRD4-mediated super-enhancer activity, critical for oncogenic transcription . A phase 1 trial (NCT02543879) in relapsed/refractory (R/R) hematologic malignancies (AML, MDS, NHL) showed this compound was well-tolerated, with 1 complete remission (CRi) and 19 stable disease (SD) cases among 30 evaluable patients .
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FT-1101; FT 1101; FT1101. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar BET Inhibitors
Key Competitors
Key Findings
Efficacy in Hematologic Malignancies :
- This compound showed modest single-agent activity (1 CRi, 63% SD) in R/R AML/MDS, comparable to CPI-0610 (5 partial responses in B-NHL) but inferior to OTX015 (5 responses in AML) . However, this compound demonstrated superior preclinical TGI compared to JQ1-class inhibitors like OTX015 .
- In B-NHL, CPI-0610 outperformed this compound (4 PR vs. 0 PR in 10 patients) .
Safety and Tolerability: this compound had manageable AEs (fatigue, nausea) without dose-limiting toxicities, contrasting with CPI-0610’s bone marrow suppression and INCB054329’s severe toxicity .
Pharmacokinetic Advantages :
- This compound and BMS-986158 exhibited longer half-lives (≥30 hours) than INCB054329, supporting intermittent dosing .
- This compound’s brain penetration in preclinical models differentiates it from most BET inhibitors .
Combination Potential: this compound is being tested with azacitidine (NCT02543879), mirroring PLX51107’s combination trial (NCT04022785) . CPI-0610 synergized with doxorubicin in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
